molecular formula C20H24N2O2 B1679958 Quinine CAS No. 130-95-0

Quinine

Cat. No.: B1679958
CAS No.: 130-95-0
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-WZBLMQSHSA-N
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Description

Quinine is a naturally occurring alkaloid derived from the bark of the cinchona tree, native to the Andean regions of South America. Historically, it has been used as an antimalarial drug and is known for its bitter taste, which is also utilized in tonic water. This compound was first isolated in 1820 and has played a crucial role in the treatment of malaria, especially before the advent of synthetic antimalarial drugs .

Mechanism of Action

Target of Action

Quinine, an alkaloid derived from the bark of the cinchona tree, primarily targets the malarial parasites, specifically Plasmodium falciparum , which inhabit the red blood cells . It also has direct effects on muscle membrane and sodium channels, making it useful in some muscular disorders .

Mode of Action

This compound acts by interfering with the growth and reproduction of the malarial parasites . It is believed to inhibit the parasite’s ability to digest hemoglobin . This compound also inhibits the spontaneous formation of beta-hematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites .

Biochemical Pathways

This compound is thought to interfere with the biochemical pathways of the malarial parasites. It inhibits the uptake of the precursors necessary for the parasites to incorporate into DNA, RNA, and protein . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

This compound has a protein binding of 70–95% . It is primarily metabolized in the liver, mostly by CYP3A4 and CYP2C19-mediated processes . The elimination half-life of this compound is 8–14 hours in adults and 6–12 hours in children . About 20% of this compound is excreted by the kidneys .

Result of Action

The administration of this compound dramatically improves the condition of a person with malaria; the parasites promptly disappear from the blood, and the symptoms of the disease are quickly alleviated . This compound is also used to treat babesiosis and is beneficial in some muscular disorders, especially nocturnal leg cramps and myotonia congenita .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, resistance to this compound occurs in certain areas of the world . Furthermore, the interaction of this compound with small intestinal bitter receptors has been shown to have a significant impact on its action .

Biochemical Analysis

Biochemical Properties

Quinine plays a role in biochemical reactions as an electron carrier . It has the potential to bind to thiol, amine, and hydroxyl groups . These properties make this compound a biologically active compound .

Cellular Effects

This compound is used to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . As a weak base, it is concentrated in the food vacuoles of P. falciparum .

Molecular Mechanism

It is known that this compound interferes with the parasite’s ability to break down and digest hemoglobin . Consequently, the parasite is poisoned by its own waste product (hemozoin) .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and can be used for quantitative analysis in liquids .

Dosage Effects in Animal Models

It is known that this compound has a narrow therapeutic index, with a large number of side effects at higher doses .

Metabolic Pathways

This compound is metabolized in the liver by the cytochrome P450 system into several metabolites that are excreted in the urine

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body tissues . It is also known to cross the placenta and can be found in the fetus .

Subcellular Localization

Due to its weak base properties, it is known to accumulate in acidic compartments of the cell, such as food vacuoles of the malaria parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of quinine has been a significant milestone in organic chemistry. The first stereoselective total synthesis was achieved by Gilbert Stork in 2001. The synthetic route involves multiple steps, including the formation of quinotoxine, which is then converted to this compound through a series of reactions .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the bark of the cinchona tree. The bark is harvested, dried, and then subjected to a series of extraction and purification processes to isolate this compound. The extracted this compound is then converted into various salts, such as this compound sulfate or this compound hydrochloride, for medicinal use .

Chemical Reactions Analysis

Types of Reactions: Quinine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinotoxine, which can further undergo reduction to regenerate this compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinotoxine and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Quinine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique mechanism of action, slow development of resistance, and its historical significance as one of the first chemical compounds used to treat an infectious disease highlight its importance. Unlike synthetic antimalarials, this compound is derived from a natural source and has a broader range of applications .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
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InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
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Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044280
Record name Quinine
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Molecular Weight

324.4 g/mol
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Physical Description

Solid
Record name Quinine
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Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
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Mechanism of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine.
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Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS No.

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
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Record name Quinine
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Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
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Record name Quinine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of quinine against malaria?

A1: While the precise mechanism remains incompletely understood, this compound is known to exert its antimalarial effects by interfering with the parasite's ability to metabolize and detoxify heme. [] During its lifecycle within red blood cells, Plasmodium falciparum degrades hemoglobin, releasing toxic heme. This compound accumulates in the parasite's digestive vacuole, forming complexes with heme and preventing its detoxification into hemozoin. This leads to a buildup of toxic heme, ultimately killing the parasite. []

Q2: How does this compound affect muscle cramps?

A2: The mechanism by which this compound relieves muscle cramps is not fully elucidated. Research suggests that it might interfere with the excitability of muscle fibers, reducing their tendency to contract involuntarily and cause cramps. [] Studies have shown that this compound can block acetylcholine-evoked responses in human muscle nicotinic acetylcholine receptors (nAChRs), suggesting a potential mechanism for its anti-cramping effects. []

Q3: Does this compound affect tryptophan levels in cells?

A3: Yes, research indicates that this compound can disrupt tryptophan transport within cells. It inhibits the uptake of tryptophan by associating with the high-affinity tryptophan/tyrosine permease, Tat2p. This association is suppressible by tryptophan, indicating a competitive interaction. The inhibition of tryptophan uptake by this compound can lead to tryptophan starvation in cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H24N2O2, and its molecular weight is 324.42 g/mol. []

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, various spectroscopic techniques, including Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to characterize this compound and its derivatives. FTIR helps identify functional groups, while NMR provides insights into the molecule's structure and connectivity. MS confirms the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]

Q6: Does this compound possess any catalytic properties?

A6: While not traditionally considered a catalyst, this compound and its derivatives have found applications in asymmetric synthesis as chiral ligands or organocatalysts. Their unique structural features, characterized by multiple chiral centers and a tertiary amine, enable them to influence the stereochemical outcome of reactions. [, ]

Q7: Have there been any computational studies conducted on this compound?

A7: Yes, computational chemistry approaches have been employed to study this compound's interactions with biological targets and to develop quantitative structure-activity relationship (QSAR) models. Molecular docking studies have provided insights into the binding modes of this compound with enzymes and receptors, while QSAR models have helped predict the antimalarial activity of this compound analogs based on their structural features. []

Q8: How do modifications to the this compound structure impact its activity?

A8: SAR studies have revealed that specific structural features are crucial for this compound's activity. The stereochemistry at the C-9 position significantly influences antimalarial potency, with this compound and quinidine exhibiting higher activity than their 9-epi counterparts. Modifications to the quinoline and quinuclidine rings, as well as the hydroxyl group, have also been explored to understand their impact on antimalarial activity, toxicity, and physicochemical properties. [, ]

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized in the liver via oxidative pathways, involving cytochrome P450 enzymes. Major metabolites include 3-hydroxythis compound and 10,11-dihydroxydihydrothis compound. The metabolic profile of this compound can be influenced by factors like genetic polymorphisms in drug-metabolizing enzymes, co-administration of other drugs, and liver function. [, ]

Q10: How does renal function affect this compound elimination?

A10: Renal impairment can significantly impact the elimination of this compound, as it is primarily excreted in the urine. In patients with chronic renal failure, particularly those on hemodialysis, the clearance of free (unbound) this compound is increased, leading to lower plasma concentrations. This altered pharmacokinetic profile necessitates careful dose adjustments to avoid toxicity. []

Q11: What types of in vitro and in vivo models are used to study this compound's activity?

A11: In vitro studies often utilize cultures of Plasmodium falciparum to determine the drug's efficacy in inhibiting parasite growth. Animal models, such as mice infected with malaria, are used to evaluate in vivo efficacy, pharmacokinetic properties, and potential toxicity. Clinical trials in humans are essential for assessing the drug's safety and efficacy in treating malaria. [, ]

Q12: What are the mechanisms of resistance to this compound in malaria parasites?

A12: Resistance to this compound in Plasmodium falciparum is a complex phenomenon, often involving mutations in genes encoding proteins involved in drug transport or drug targets. Mutations in the Pfmdr1 gene, encoding a transmembrane protein involved in drug efflux, have been associated with decreased susceptibility to this compound. []

Q13: What are the potential adverse effects of this compound?

A13: While generally well-tolerated at therapeutic doses, this compound can cause a range of adverse effects, including gastrointestinal disturbances, tinnitus, headache, and visual disturbances. In rare cases, it can lead to serious complications such as hemolytic anemia, thrombocytopenia, and hypoglycemia. Careful monitoring for adverse events is essential, especially in patients with underlying medical conditions. [, , , , ]

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A14: Researchers are exploring various drug delivery approaches to enhance the targeting and efficacy of antimalarial drugs like this compound. Nanoparticle-based delivery systems, for example, hold promise in improving drug solubility, bioavailability, and targeted delivery to infected red blood cells, potentially reducing toxicity and improving therapeutic outcomes. []

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